1-Benzyl-3-methoxypiperidin-4-one
Overview
Description
1-Benzyl-3-methoxypiperidin-4-one is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is characterized by a piperidine backbone, which is a common structural motif in medicinal chemistry due to its presence in numerous bioactive compounds. The methoxy and benzyl groups attached to the piperidine ring influence its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of derivatives of 1-Benzyl-3-methoxypiperidin-4-one has been reported in the literature. For instance, an efficient synthesis of (3S,4R)-4-benzylamino-3-methoxypiperidine, a related compound, was achieved from enantiopure 4-formylazetidin-2-one, which is an important intermediate for the chiral synthesis of the drug molecule Cisapride and its analogs . Additionally, a series of novel compounds including 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized through reductive amination using sodium cyanoborohydride in methanol .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-methoxypiperidin-4-one derivatives can be characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . These techniques provide detailed information about the molecular framework and the substitution pattern on the piperidine ring.
Chemical Reactions Analysis
The derivatives of 1-Benzyl-3-methoxypiperidin-4-one can undergo various chemical reactions. For example, the reductive amination process is used to introduce different substituted aromatic aldehydes into the molecule . The chemical reactivity of these compounds can also be explored through molecular docking studies, which can predict interactions with biological targets such as oxidoreductase proteins .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-3-methoxypiperidin-4-one derivatives can be influenced by the substituents on the piperidine ring. These properties are crucial for the compound's biological activity and pharmacokinetics. For instance, the cholinesterase inhibitory activity of some N-benzylpiperidine-4-one derivatives was found to be potent, with certain derivatives showing selective inhibition for butyrylcholinesterase or acetylcholinesterase . The molecular docking studies provided insights into the hydrophobic interactions and hydrogen bonding that contribute to the inhibitory potency .
Scientific Research Applications
Synthesis of Piperidine Derivatives
- Research by Shirode et al. (2008) focused on synthesizing (3S,4R)-4-benzylamino-3-methoxypiperidine, a significant intermediate for the chiral synthesis of the drug Cisapride and its analogs. This synthesis provides a pathway for the development of important pharmaceutical compounds (N. M. Shirode et al., 2008).
- Okitsu et al. (2001) developed efficient methods for preparing piperidine derivatives, exploring their nucleophilic substitution reactions. This research expands the possibilities for creating diverse piperidine-based compounds with potential applications in medicinal chemistry (O. Okitsu et al., 2001).
Antimicrobial and Antioxidant Potential
- Harini et al. (2014) synthesized novel 1-methylpiperidin-4-one oxime esters and evaluated their antimicrobial and antioxidant activities. This research indicates the potential of these compounds in developing new antimicrobial and antioxidant agents (S. T. Harini et al., 2014).
Selective Inhibitors
- Greiner et al. (2003) studied the dopamine transporter (DAT) inhibitory activity of N-benzylpiperidine analogs. This research is significant for understanding the mechanisms of selective inhibition of neurotransmitter transporters, which can have implications in treating neurological disorders (E. Greiner et al., 2003).
Potential Pharmaceutical Applications
- Diez et al. (1995) described a method for synthesizing 3-aminopiperidines from 4-piperidones, leading to the development of potential substance P antagonists. These compounds could be explored further for their therapeutic applications (A. Diez et al., 1995).
Cholinesterase Inhibitory Study
- Kumar Sukumarapillai et al. (2016) synthesized N-benzylpiperidine-4-one derivatives and evaluated their cholinesterase inhibitory activity, indicating their potential role in treating neurodegenerative diseases like Alzheimer's (Dileep Kumar Sukumarapillai et al., 2016).
properties
IUPAC Name |
1-benzyl-3-methoxypiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13-10-14(8-7-12(13)15)9-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJUOSKBRSTXDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-methoxypiperidin-4-one |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.